20a-Hydroxyprogesterone Acetate

説明

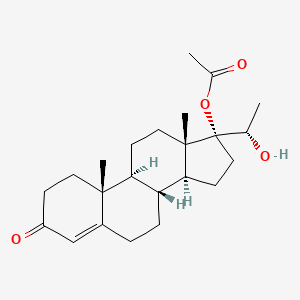

Structure

3D Structure

特性

分子式 |

C23H34O4 |

|---|---|

分子量 |

374.5 g/mol |

IUPAC名 |

[(8R,9S,10R,13S,14S,17R)-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate |

InChI |

InChI=1S/C23H34O4/c1-14(24)23(27-15(2)25)12-9-20-18-6-5-16-13-17(26)7-10-21(16,3)19(18)8-11-22(20,23)4/h13-14,18-20,24H,5-12H2,1-4H3/t14-,18+,19-,20-,21-,22-,23-/m0/s1 |

InChIキー |

SOAZLKHRBQFMBE-JNJULNALSA-N |

異性体SMILES |

C[C@@H]([C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)OC(=O)C)O |

正規SMILES |

CC(C1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)OC(=O)C)O |

製品の起源 |

United States |

Nomenclature and Chemical Identity of 20α Hydroxyprogesterone Acetate

20α-Hydroxyprogesterone Acetate (B1210297) is a synthetic pregnane steroid. Its chemical identity is established through a combination of its systematic name, molecular formula, and unique identifiers.

Proper identification of 20α-Hydroxyprogesterone Acetate is crucial for accurate scientific communication and research. The compound is also known by several synonyms, which can be found in various chemical databases and scientific literature. One of the key identifiers is its Chemical Abstracts Service (CAS) Registry Number.

Interactive Data Table: Chemical Identity of 20α-Hydroxyprogesterone Acetate

| Identifier | Value |

| IUPAC Name | (20R)-3-Oxopregn-4-en-20-yl Acetate lgcstandards.com |

| CAS Number | 5062-62-4 simsonpharma.comsynthinkchemicals.comsimsonpharma.comsynzeal.comdaltonresearchmolecules.com |

| Molecular Formula | C23H34O3 synthinkchemicals.comsimsonpharma.comsynzeal.com |

| Molecular Weight | 358.51 g/mol synthinkchemicals.comsimsonpharma.com |

| Synonyms | Progesterone (B1679170) EP Impurity E simsonpharma.comsynthinkchemicals.comsimsonpharma.com, (20R)-Acetoxy-4-pregnen-3-one daltonresearchmolecules.com |

Biosynthesis and Endogenous Metabolism of 20a Hydroxyprogesterone Precursor to Acetate

Enzymes Mediating Back-Conversion to Progesterone (B1679170) (e.g., HSD17B2)

The back-conversion of 20α-Hydroxyprogesterone to the more potent progestogen, progesterone, is a key regulatory step. This reaction is mediated by specific enzymes, most notably 17β-hydroxysteroid dehydrogenase type 2 (HSD17B2). wikipedia.org HSD17B2 is expressed in several human tissues, including the endometrium and cervix, where it plays a role in local progesterone homeostasis. wikipedia.org In addition to HSD17B2, certain 20α-HSDs can also catalyze this reversible reaction. wikipedia.orghealthmatters.io

Below is a summary of the key enzymes involved in the interconversion of Progesterone and 20α-Hydroxyprogesterone.

| Conversion | Enzyme(s) | Key Tissues |

| Progesterone to 20α-Hydroxyprogesterone | AKR1C1, AKR1C2, AKR1C3 (20α-HSDs), HSD17B1 | Liver, Endometrium, Ovaries |

| 20α-Hydroxyprogesterone to Progesterone | HSD17B2, 20α-HSDs | Endometrium, Cervix |

Molecular and Cellular Mechanisms of Action Preclinical Focus

Interactions with Steroid Receptors

The biological activity of steroid hormones is primarily mediated through their binding to and activation of specific intracellular steroid receptors. The interaction of 20α-hydroxyprogesterone acetate (B1210297) with these receptors is a critical determinant of its pharmacological profile.

Ligand Affinity and Specificity

Preclinical data indicate that the parent compound, 20α-hydroxyprogesterone (20α-OHP), exhibits a notably low affinity for the progesterone (B1679170) receptor (PR). healthmatters.iowikipedia.org Consequently, it is significantly less potent as a progestogen when compared to progesterone itself, possessing approximately one-fifth of the relative progestogenic activity. wikipedia.org This reduced affinity for the PR is a key characteristic that distinguishes it from progesterone and many synthetic progestins.

While specific binding affinity data for the acetate form are not extensively detailed in the available literature, the properties of the parent compound suggest that 20α-hydroxyprogesterone acetate would likely also demonstrate a lower affinity for the PR compared to progesterone. The addition of the acetate moiety can, however, alter the pharmacokinetic and pharmacodynamic properties of the molecule. It is crucial to distinguish this compound from other hydroxylated progesterone derivatives, such as 17α-hydroxyprogesterone and its esters, which have different receptor binding profiles.

Regarding other steroid receptors, the binding profile of 20α-OHP and its acetate derivative is not as well-characterized. Progesterone itself has a low affinity for glucocorticoid and androgen receptors. frontiersin.org Given the structural similarity, it is plausible that 20α-hydroxyprogesterone acetate would also exhibit weak interactions with these receptors, though further investigation is required for a definitive characterization.

Modulation of Receptor Expression and Activity

The interaction of a ligand with its receptor can lead to changes in the expression levels of the receptor itself, as well as downstream target genes. Progesterone, for instance, is known to influence the expression of its own receptor, often in a tissue-specific and hormonally-dependent manner. In the menstrual cycle, for example, estrogen upregulates progesterone receptors, priming the tissue for progesterone action.

Given the weak progestogenic nature of 20α-OHP, it is likely that 20α-hydroxyprogesterone acetate has a modest impact on the expression of progesterone receptors compared to more potent progestins. A recent study in 2024 highlighted that 20α-OHP shares identical progesterone-like actions with progesterone, suggesting that despite its lower potency, it may still engage similar mechanisms of receptor modulation, albeit to a lesser degree. nih.gov The downstream consequences of this weak activation on receptor expression and the subsequent cellular response require more detailed preclinical evaluation.

Enzymatic Inhibition and Regulatory Effects

Beyond direct receptor interactions, 20α-hydroxyprogesterone acetate can exert its effects by modulating the activity of key enzymes involved in steroid metabolism.

Inhibition of Aldo-Keto Reductase Isoforms (e.g., AKR1C1, AKR1C3)

The aldo-keto reductase (AKR) superfamily, particularly isoforms AKR1C1 (also known as 20α-hydroxysteroid dehydrogenase), AKR1C2, and AKR1C3, are pivotal in the metabolism of progesterone to its less active metabolite, 20α-OHP. wikipedia.org There is evidence to suggest a feedback mechanism where metabolites of progestins can inhibit these enzymes.

A study investigating the inhibitory effects of various progestins on AKR1C1 and AKR1C3 found that 20α-hydroxydydrogesterone, a compound structurally similar to 20α-OHP, inhibited both enzymes. The inhibition constants (Ki) were determined to be 20.8 μM for AKR1C1 and 18.2 μM for AKR1C3. This suggests that 20α-hydroxyprogesterone and its acetate derivative could potentially exert a similar inhibitory effect on these key progesterone-metabolizing enzymes. Such inhibition would lead to a localized increase in progesterone levels by preventing its breakdown, thereby indirectly enhancing progestogenic effects.

Table 1: Inhibitory Constants (Ki) of 20α-Hydroxydydrogesterone on AKR1C Isoforms

| Enzyme | Ki (μM) |

| AKR1C1 | 20.8 |

| AKR1C3 | 18.2 |

Data for 20α-hydroxydydrogesterone, a structurally similar compound.

Impact on Other Steroid-Transforming Enzymes

The influence of 20α-hydroxyprogesterone acetate extends to other enzymes critical for steroid biosynthesis and metabolism. Notably, its parent compound, 20α-OHP, has been identified as an inhibitor of aromatase (CYP19A1), the enzyme responsible for converting androgens to estrogens. In a breast cancer cell line (MCF-7aro), 20α-OHP was shown to significantly inhibit aromatase activity. wikipedia.org

The effect of 20α-hydroxyprogesterone acetate on 5α-reductase, the enzyme that converts testosterone (B1683101) to the more potent dihydrotestosterone (B1667394) (DHT), is less clear. Progesterone itself is known to be an inhibitor of 5α-reductase. Given the structural similarities, it is plausible that 20α-hydroxyprogesterone acetate may also have some inhibitory activity, but direct experimental evidence is lacking.

Influence on Intracellular Signaling Pathways (Based on Progestogenic Activity)

The binding of progestins to their receptors initiates a cascade of intracellular signaling events that ultimately alter gene expression and cellular function. While the progestogenic activity of 20α-hydroxyprogesterone acetate is considered weak, it can still influence these pathways.

The expression of AKR1C1, the enzyme that produces 20α-OHP, is itself regulated by inflammatory signaling pathways. Pro-inflammatory stimuli can induce the expression of 20α-HSD in myometrial cells through the activation of transcription factors such as NF-κB and AP-1. nih.gov This suggests an intricate interplay between the progestogenic and inflammatory signaling systems where 20α-hydroxyprogesterone may play a modulatory role.

Furthermore, progestins can engage in non-genomic signaling by activating cytoplasmic kinase cascades, such as the Src/Ras/Raf/MAPK pathway. frontiersin.org These rapid signaling events can, in turn, influence gene transcription. Although direct studies on the effect of 20α-hydroxyprogesterone acetate on these pathways are limited, its progesterone-like activities suggest it could potentially modulate these signaling networks. nih.gov The extent and nature of this modulation would likely be dependent on the cellular context and the relative expression of different steroid receptors and signaling molecules.

Regulation of Gene Transcription

20a-Hydroxyprogesterone acetate, also known as hydroxyprogesterone (B1663944) acetate (OHPA), functions as a progestogen, exerting its effects by acting as an agonist for the progesterone receptor (PR). wikipedia.org This interaction is the foundational mechanism through which it regulates gene transcription. As a synthetic progestogen, OHPA binds to both isoforms of the progesterone receptor, PR-A and PR-B, initiating a cascade of molecular events that culminate in the modulation of target gene expression. wikipedia.orgyoutube.com

Upon binding to OHPA, the progesterone receptor undergoes a conformational change, dissociates from heat shock proteins, and dimerizes. This activated hormone-receptor complex then translocates to the nucleus. nih.gov Within the nucleus, the complex binds to specific DNA sequences known as hormone response elements (HREs) located in the promoter regions of progesterone-responsive genes. nih.govcncb.ac.cnnih.gov This binding event recruits co-activators or co-repressors to the transcriptional machinery, ultimately leading to an increase or decrease in the transcription of specific messenger RNA (mRNA). The subsequent translation of this mRNA into proteins results in the physiological effects attributed to the compound. youtube.com

Preclinical studies have determined the binding affinity of OHPA for the progesterone receptor isoforms. The IC50 values, which represent the concentration of the drug that inhibits 50% of the binding of a radiolabeled ligand, have been reported as 16.8 nM for PR-A and 12.6 nM for PR-B. wikipedia.org This demonstrates a significant affinity for both receptor isoforms. For comparison, OHPA has a slightly lower affinity for the progesterone receptors than progesterone itself but a markedly higher affinity—over 50-fold greater—than its parent compound, 17α-hydroxyprogesterone. wikipedia.org

While the general mechanism of progesterone receptor-mediated gene transcription is well-established, specific studies detailing the comprehensive profile of genes directly regulated by this compound are not extensively documented in publicly available research. However, based on its function as a progesterone receptor agonist, it is understood to regulate the expression of genes involved in processes such as uterine quiescence and the maintenance of pregnancy. youtube.comdrugbank.com

Mediated Effects on Cellular Processes (e.g., anti-apoptotic mechanisms)

Detailed preclinical research specifically investigating the mediated effects of this compound on cellular processes, such as anti-apoptotic mechanisms, is limited in the available scientific literature. While progestins, as a class, are known to influence various cellular functions including proliferation, differentiation, and cell survival, specific data on the anti-apoptotic actions of this compound are not well-documented. Therefore, a comprehensive understanding of its specific impact on these cellular pathways remains an area for further investigation.

Reproductive Physiology in Mammalian Models

Regulation of Luteal Function and Luteolysis (e.g., in bovine, rats, mice)

In rodents, the process of luteolysis, or the regression of the corpus luteum (CL), is marked by a decrease in progesterone levels. This is largely facilitated by the enzyme 20α-HSD, which converts progesterone into the biologically less active 20α-OHP. nih.govnih.gov The expression of 20α-HSD in the corpus luteum is considered a key indicator of functional luteolysis. jst.go.jpnih.gov Studies in rats have shown that prolactin can inhibit 20α-HSD activity, thereby helping to maintain progesterone levels, while factors like prostaglandin (B15479496) F2α (PGF2α) stimulate the expression and activity of 20α-HSD, promoting luteolysis. nih.govnih.gov

In pseudopregnant rats treated with PGF2α, a significant increase in luteal 20α-HSD activity was observed, rising from 0.171 ± 0.03 to 0.412 ± 0.02 nmoles min-1 mg-1. nih.gov However, studies in buffalo cows have shown that while PGF2α treatment increases the mRNA expression of 20α-HSD in the corpus luteum, it does not correspondingly increase the enzyme's activity or the circulating levels of 20α-OHP. This suggests that the decline in progesterone during luteolysis in buffalo may not be primarily due to its conversion to 20α-OHP. nih.gov In bovine luteal cells, the production of progesterone is a key function, and its metabolism is a critical aspect of the luteal lifespan. researchgate.netnih.gov

| Treatment Group | Mean 20α-HSD Specific Activity (nmoles min-1 mg-1) | Standard Deviation |

|---|---|---|

| Control (PBS) | 0.171 | 0.03 |

| PGF2α Treated | 0.412 | 0.02 |

Role in Parturition and Gestation Maintenance (e.g., in rodents)

The maintenance of pregnancy is critically dependent on high levels of progesterone. The enzyme 20α-HSD plays a crucial role at the end of gestation by catabolizing progesterone, which is a necessary step for the initiation of parturition. oup.comnih.gov In pregnant rats, the conversion of progesterone to 20α-OHP is a key mechanism for regulating progesterone concentrations in both the maternal and fetal compartments. nih.gov

Studies using mice with a targeted disruption of the 20α-HSD gene (20α-HSD-/-) have provided significant insights. These mice exhibit a delay in parturition of 2-3 days compared to wild-type mice. oup.com At day 20 of pregnancy, wild-type mice show a drop in serum progesterone to below 10 ng/ml, followed by parturition. In contrast, 20α-HSD-deficient females maintain high progesterone levels of 25–30 ng/ml at the same time point. oup.com This demonstrates the essential role of 20α-HSD in the downregulation of progesterone to trigger labor. Furthermore, both maternal and fetal 20α-HSD are believed to contribute to a normal pregnancy, partly by reducing progesterone concentrations in the fetus. jst.go.jpnih.gov While the role of 20α-HSD in functional luteolysis may be minor, it is significantly involved in the timing of birth and the survival of newborn mice. nih.gov

| Mouse Genotype | Time Point | Serum Progesterone Level (ng/ml) | Outcome |

|---|---|---|---|

| Wild-Type | Day 20 | <10 | Parturition Occurs |

| 20α-HSD-deficient | Day 20 | 25-30 | Parturition Delayed |

Influence on Ovarian Granulosa Cell Activity and Survival

In the rat ovary, 20α-HSD activity is predominantly found in granulosa cells. nih.gov The regulation of this enzyme within these cells is influenced by various hormones. Follicle-stimulating hormone (FSH) has been shown to induce an increase in 20α-HSD activity. nih.gov When human chorionic gonadotropin (hCG) is administered to FSH-treated rats, the enzyme activity in granulosa cells is further enhanced. Conversely, prolactin (PRL) suppresses the FSH-induced increase in 20α-HSD activity. nih.gov This suggests a complex hormonal regulation of progesterone metabolism within the granulosa cells. In the absence of theca-interstitial cells in vitro, granulosa cells have shown the potential to differentiate and produce androgens, highlighting their plasticity. nih.gov The management of granulosa cell function is key to modulating progesterone concentrations during ovarian stimulation. nih.gov

Studies on Male Reproductive Physiology (e.g., spermiogenesis, Leydig cell function)

The role of 20α-hydroxyprogesterone in male reproductive physiology is less defined than in females. Leydig cells in the testes are the primary source of androgens, such as testosterone, which are crucial for spermatogenesis. nih.govwikipedia.org The steroidogenic pathway in Leydig cells involves the conversion of cholesterol to pregnenolone (B344588) and subsequently to progesterone and androgens. nih.govnih.gov While progesterone is a key intermediate, the direct role and significance of its metabolite, 20α-OHP, in spermiogenesis or Leydig cell function are not as well-established. One study in prepubertal boys found no significant difference between spermatic and peripheral venous plasma concentrations of 20α-dihydroprogesterone, unlike testosterone and progesterone which were significantly higher in spermatic plasma. nih.gov This suggests that the prepubertal testis may not secrete 20α-OHP in large amounts. nih.gov However, some enzymes with 20α-HSD activity are expressed in Leydig cells, indicating a potential for local progesterone metabolism. wikipedia.org

Endocrine Gland Dynamics

Expression and Function in Adrenal Tissues (e.g., mouse X-zone)

In mice, 20α-HSD is highly expressed in the adrenal glands, specifically within a transient region known as the X-zone, located between the adrenal cortex and medulla. oup.comnih.gov The expression of adrenal 20α-HSD is closely correlated with the presence of the X-zone. oup.comresearchgate.net In male mice, adrenal 20α-HSD activity peaks at three weeks of age and then disappears. In contrast, nulliparous female mice maintain this enzyme activity. nih.gov Testosterone treatment in females leads to a rapid involution of the X-zone and a corresponding disappearance of 20α-HSD-positive cells. oup.comnih.gov Conversely, gonadectomy in adult male mice, which induces the reappearance of the X-zone, also restores adrenal 20α-HSD expression. researchgate.net

Functionally, adrenal 20α-HSD catabolizes not only progesterone but also 11-deoxycorticosterone. oup.comnih.gov Despite its specific location and regulation, studies on 20α-HSD knockout mice indicate that the enzyme is not required for the normal growth and regression of the X-zone. oup.comresearchgate.net However, its consistent and specific expression makes 20α-HSD a reliable marker for the murine adrenal X-zone. oup.comnih.gov

| Condition | Effect on X-Zone | Effect on Adrenal 20α-HSD Expression/Activity |

|---|---|---|

| Male mice at 3 weeks of age | Present | Peak activity |

| Adult male mice | Regressed | Disappears |

| Nulliparous female mice | Present | Maintained |

| Testosterone-treated female mice | Rapid involution | Disappears |

| Gonadectomized adult male mice | Reappears | Restored |

Tissue-Specific Preclinical Investigations (Excluding Human Clinical Contexts)

The maintenance of pregnancy is critically dependent on progesterone, which promotes uterine quiescence and preserves cervical integrity. The metabolism of progesterone within uterine tissues is a key factor in the initiation of parturition (labor). The enzyme 20α-hydroxysteroid dehydrogenase (20α-HSD), also known as AKR1C1, plays a pivotal role by converting progesterone into its less active metabolite, 20α-hydroxyprogesterone (20α-OHP). researchgate.netrupahealth.com This conversion effectively reduces local progesterone concentrations, contributing to a functional "progesterone withdrawal" that allows for uterine contractions to begin. researchgate.netnih.gov

In animal models, the importance of this metabolic pathway is clear. Mice lacking the gene for 20α-HSD experience significantly delayed parturition, highlighting the enzyme's essential role in the normal timing of labor. researchgate.netfrontiersin.org The expression of 20α-HSD increases in the myometrium (the muscular layer of the uterine wall) during both term and preterm labor in mice and humans. nih.gov This upregulation is driven by pro-inflammatory signals, such as lipopolysaccharide (LPS), which activate transcription factors like NF-κB and AP-1 to increase 20α-HSD gene expression. nih.gov This establishes a direct link between uterine inflammation and local progesterone metabolism.

Furthermore, progesterone's actions are mediated by its receptors (PR). The decline in PR function that precedes labor is multifaceted and includes increased local metabolism of progesterone to inactive products like 20α-OHP. frontiersin.orgnih.gov In human cervical tissues, the conversion of progesterone to 20α-OHP is markedly increased in the cervical epithelium of women in labor. nih.gov This localized metabolism is crucial for the biochemical processes of cervical ripening. nih.gov

In vitro studies using breast cancer cell lines have revealed significant effects of 20α-hydroxyprogesterone on steroid metabolism, particularly its ability to act as an anti-aromatase agent. nih.gov Aromatase is a key enzyme responsible for converting androgens into estrogens, which can fuel the growth of estrogen receptor-positive (ER+) breast cancers. nih.gov

A study utilizing the stable aromatase-expressing MCF-7aro human breast cancer cell line demonstrated that 20α-dihydroprogesterone (20α-DHP, another name for 20α-hydroxyprogesterone) can significantly inhibit aromatase activity. nih.gov When these cells were incubated with testosterone, 20α-DHP inhibited its conversion to estradiol (B170435). nih.gov This finding suggests that this progesterone metabolite, which is found in normal breast tissue, has anti-aromatase properties. nih.govwikipedia.org The compound has been shown to inhibit aromatase in MCF-7aro cells with an IC50 (half-maximal inhibitory concentration) of approximately 5 μM. medchemexpress.com In contrast, the parent hormone progesterone and its metabolite 5α-dihydroprogesterone did not show a significant effect on aromatase activity in this model. nih.gov

This inhibitory action on a key enzyme in estrogen synthesis points to a potential role for 20α-hydroxyprogesterone in modulating the hormonal environment within breast tissue. nih.govwikipedia.org

| Compound | Concentration | Inhibition of Testosterone to Estradiol Conversion | Reference |

|---|---|---|---|

| 20α-DHP | 5 x 10-6 M | 50.3% | nih.gov |

| 20α-DHP | 5 x 10-8 M | 36.5% | nih.gov |

| Progesterone | 5 x 10-6 M / 5 x 10-8 M | No Significant Effect | nih.gov |

| 5α-DHP | 5 x 10-6 M / 5 x 10-8 M | No Significant Effect | nih.gov |

A substantial body of preclinical research supports the neuroprotective roles of progesterone and its metabolites in various animal models of neurological injury and disease. researchgate.netnih.govaapec.orgnih.gov Progesterone itself is known to exert protective effects in models of traumatic brain injury (TBI), stroke, and spinal cord injury. aapec.orgnih.gov For instance, following TBI, progesterone administration can reduce cerebral edema, inflammation, and lipid peroxidation. aapec.orgnih.gov

The neuroprotective effects of progesterone are often mediated by its reduced metabolites, including 5α-dihydroprogesterone (DHP) and 3α,5α-tetrahydroprogesterone (allopregnanolone). nih.gov Studies have shown that for progesterone to be effective, it must be metabolized into these derivatives. nih.gov This is in contrast to the synthetic progestin medroxyprogesterone (B1676146) acetate (MPA), which is not metabolized to these neuroprotective steroids and does not show the same protective effects in models of excitotoxicity. nih.gov

Comparative Metabolic Analyses Across Species Non Human Focus

The role and regulation of 20α-Hydroxyprogesterone and its metabolizing enzymes can vary significantly across different species. In rodents like rats and mice, ovarian 20α-HSD plays a critical role in controlling progesterone (B1679170) levels, which is essential for the timing of birth. wikipedia.org Increased activity of this enzyme leads to a drop in progesterone, which is a key signal for the initiation of parturition. wikipedia.orgnih.gov Studies in mice with a deleted 20α-HSD gene showed that high progesterone levels were maintained, resulting in delayed birth. wikipedia.org

In rabbits, the uterine metabolism of progesterone and 20α-OHP has been studied in the context of uteroglobin secretion. nih.gov These studies suggest that the biological effects of exogenous 20α-OHP in this species are likely mediated by its peripheral conversion back to progesterone. nih.gov

In goats, 20α-HSD is expressed in the placenta, where it is thought to protect the fetus from high levels of progesterone by converting it to the less active 20α-OHP. nih.gov This is supported by findings that fetal serum levels of 20α-OHP are consistently higher than maternal levels, while fetal progesterone levels remain very low. nih.gov

The entomopathogenic fungus, Isaria farinosa, has been shown to be capable of hydroxylating progesterone and its derivatives, indicating diverse metabolic capabilities in lower organisms. nih.gov In dogs, the metabolism of female sex steroids, including progesterone, has been compared in normal and inflamed gingival tissues, highlighting localized metabolic differences. nih.gov

Chemical Synthesis and Derivatization Strategies for 20a Hydroxyprogesterone Acetate

Esterification Methodologies from 20a-Hydroxyprogesterone

The most direct synthetic route to 20a-hydroxyprogesterone acetate (B1210297) is through the esterification of the 20a-hydroxyl group of 20a-hydroxyprogesterone. This transformation is typically achieved through the use of acetylating agents, with careful consideration of reaction conditions to ensure high yield and purity.

The acetylation of the 20a-hydroxyl group can be effectively carried out using common acetylating agents such as acetic anhydride (Ac₂O) or acetyl chloride (AcCl). Acetic anhydride is often preferred due to its lower cost and easier handling, though acetyl chloride can be more reactive. The reaction involves the nucleophilic attack of the 20a-hydroxyl oxygen on the electrophilic carbonyl carbon of the acetylating agent.

In a typical procedure, 20a-hydroxyprogesterone is dissolved in a suitable solvent, and the acetylating agent is added, often in the presence of a base or an acid catalyst to facilitate the reaction. The choice of catalyst can influence the reaction rate and the formation of byproducts. For instance, in the synthesis of other steroid esters, bases like pyridine or triethylamine are commonly used to neutralize the acidic byproduct (acetic acid or hydrochloric acid) and to act as a catalyst. 4-Dimethylaminopyridine (DMAP) can be added in catalytic amounts to significantly accelerate the reaction.

Alternatively, acidic catalysts can be employed. For example, the acetylation of 17α-hydroxy steroids has been successfully achieved using isopropenyl acetate or acetic anhydride with an acid catalyst. acs.org

Table 1: Common Acetylating Agents and Catalysts

| Acetylating Agent | Catalyst Examples | Role of Catalyst |

| Acetic Anhydride | Pyridine, Triethylamine, DMAP | Acts as a nucleophilic catalyst and acid scavenger |

| Acetyl Chloride | Pyridine, Triethylamine | Acts as an acid scavenger |

| Acetic Anhydride | p-Toluenesulfonic acid, Sulfosalicylic acid | Acts as an acid catalyst to activate the anhydride |

The optimization of reaction conditions is crucial for maximizing the yield of 20a-hydroxyprogesterone acetate while minimizing the formation of impurities. Key parameters that are typically optimized include temperature, reaction time, and the molar ratio of reactants and catalysts.

Drawing parallels from the synthesis of similar steroid acetates, such as medroxyprogesterone (B1676146) acetate, the acetylation reaction can be carried out at elevated temperatures, for instance, between 100°C and 120°C, with a reaction time of 2 to 4 hours when using acetic acid and acetic anhydride with a catalyst like sulphosalicylic acid. In the case of hydroxyprogesterone (B1663944) caproate synthesis, the esterification is performed at 110-120°C for 3 hours using n-hexanoic acid, pyridine, and p-toluenesulfonic acid in toluene. google.com

For the acetylation of steroidal alcohols, reactions are often run at room temperature until completion, which can be monitored by techniques like thin-layer chromatography (TLC). The use of a suitable solvent, such as dichloromethane (B109758) or ethyl acetate, is also important for ensuring the solubility of the reactants and facilitating the reaction.

Optimization studies for esterification reactions often involve a factorial design to analyze the influence of various parameters, including temperature, catalyst concentration, and the ratio of alcohol to the acylating agent. It has been observed that increasing the temperature can significantly improve the reaction conversion.

Table 2: Illustrative Reaction Conditions for Steroid Acetylation

| Steroid Precursor | Acetylating Agent | Catalyst | Solvent | Temperature | Reaction Time |

| 6α-Methyl-17α-hydroxyprogesterone | Acetic Acid/Acetic Anhydride | Sulphosalicylic Acid | Not specified | 100-120°C | 2-4 hours |

| 17α-Hydroxyprogesterone | n-Hexanoic Acid | Pyridine/p-Toluenesulfonic Acid | Toluene | 110-120°C | 3 hours |

| General Steroidal Alcohols | Acetic Anhydride | Pyridine | Dichloromethane | Room Temperature | Monitored by TLC |

Development of Analogues for Research Purposes

The synthesis of analogues of this compound is a valuable tool for researchers studying its biological effects. By modifying the structure of the parent molecule, scientists can investigate structure-activity relationships, improve pharmacokinetic properties, and develop probes for studying its mechanism of action.

One example of such an analogue is the development of 20α/β-hydroxyprogesterone-trimethyl lock-triglyceride-mimetic prodrugs. nih.gov In this approach, 20α-hydroxyprogesterone is coupled to a triglyceride backbone through a linker. This strategy aims to improve the oral bioavailability of the parent compound. The study found that these prodrugs significantly increased the relative bioavailability of 20α-hydroxyprogesterone in rats. nih.gov Such derivatization strategies can also be applied to this compound to enhance its delivery and efficacy in research models.

The development of such analogues allows for a deeper understanding of how the stereochemistry and the nature of the ester group influence the biological activity and metabolic stability of 20a-hydroxyprogesterone derivatives. These research findings are crucial for the potential future development of any therapeutic agents based on this scaffold.

Emerging Research Avenues and Future Directions for 20a Hydroxyprogesterone Acetate

Detailed Elucidation of Specific Mechanisms and Target Interactions of the Acetate (B1210297) Form

A critical avenue of future research lies in unraveling the precise molecular mechanisms and target interactions of 20α-Hydroxyprogesterone Acetate. While the parent compound, 20α-hydroxyprogesterone, is known to be a less potent progestin than progesterone (B1679170) itself, the addition of an acetate group could significantly alter its pharmacodynamic profile. healthmatters.io

20α-hydroxyprogesterone is synthesized from progesterone by the action of enzymes known as 20α-hydroxysteroid dehydrogenases (20α-HSDs), which include members of the aldo-keto reductase (AKR) family such as AKR1C1, AKR1C2, and AKR1C3. rupahealth.comnih.gov This conversion to a less active form is a key step in the local regulation of progesterone action, particularly in tissues like the myometrium during labor. rupahealth.comnih.gov

The introduction of an acetate ester at the 20α position would likely increase the lipophilicity of the molecule. This chemical modification could influence its absorption, distribution, and metabolism. Furthermore, it may alter the binding affinity and selectivity for progesterone receptors (PR-A and PR-B) and other potential steroid hormone receptors. Future studies should employ competitive binding assays and reporter gene assays to quantify these interactions and determine if acetylation confers any agonist or antagonist properties at other steroid receptors.

Application in Novel Preclinical Animal Models

The development and utilization of sophisticated preclinical animal models are paramount to understanding the in vivo effects of 20α-Hydroxyprogesterone Acetate. While studies on related compounds like hydroxyprogesterone (B1663944) caproate have been conducted in mouse models of preterm birth, specific models for the acetate form of 20α-OHP are yet to be established. pediatriconcall.com

Future research should focus on developing and utilizing animal models that can elucidate the specific physiological roles of 20α-Hydroxyprogesterone Acetate. This could include models of hormone-dependent cancers, neuroprotection, and inflammatory conditions. For instance, given the role of 20α-HSD in labor, animal models of parturition could be instrumental in determining if 20α-Hydroxyprogesterone Acetate can modulate uterine contractility. nih.gov

Exploration of Regulatory Roles in Non-Mammalian Systems

Investigating the regulatory functions of 20α-Hydroxyprogesterone Acetate in non-mammalian systems offers a unique opportunity to understand the evolutionary conservation and diversification of steroid hormone signaling. Progesterone and its metabolites play crucial roles in the reproduction and development of a wide range of non-mammalian vertebrates, including fish, amphibians, and reptiles.

By studying the effects of 20α-Hydroxyprogesterone Acetate in these systems, researchers can gain insights into fundamental aspects of steroid biochemistry and physiology. This comparative endocrinology approach may reveal novel target tissues and biological actions that are not apparent in mammalian models.

Development of Selective Enzyme Modulators for Research

The enzymes responsible for the synthesis and metabolism of 20α-hydroxyprogesterone, primarily the 20α-HSDs, represent key targets for the development of selective modulators. rupahealth.com The creation of potent and specific inhibitors or enhancers of these enzymes would be invaluable research tools.

Such modulators would allow for precise manipulation of endogenous 20α-hydroxyprogesterone levels in vitro and in vivo. This would enable a more detailed investigation of the physiological consequences of altering the progesterone/20α-hydroxyprogesterone ratio in various tissues and disease states.

Advancements in Analytical Characterization and Quantification

Progress in understanding the biological significance of 20α-Hydroxyprogesterone Acetate is intrinsically linked to the development of sensitive and specific analytical methods for its characterization and quantification. While methods like high-pressure liquid chromatography (HPLC) have been developed for other progestins such as hydroxyprogesterone caproate and medroxyprogesterone (B1676146) acetate, specific protocols for 20α-Hydroxyprogesterone Acetate are needed. nih.govnih.gov

Future efforts should focus on establishing and validating techniques like liquid chromatography-mass spectrometry (LC-MS) to accurately measure 20α-Hydroxyprogesterone Acetate in complex biological matrices such as plasma, urine, and tissue homogenates. The availability of deuterated internal standards, such as 20α-Dihydroprogesterone-D4, will be crucial for the development of robust quantitative assays. synzeal.com

Table 1: Analytical Methods for Progestin Quantification

| Compound | Analytical Method | Key Findings | Reference |

| Hydroxyprogesterone Caproate | High-Pressure Liquid Chromatography (HPLC) | Accurate and reproducible quantification in pharmaceutical dosage forms. | nih.gov |

| Medroxyprogesterone Acetate | High-Pressure Liquid Chromatography (HPLC) | Validated for quantification in veterinary vaginal sponges. | nih.gov |

| Progesterone | High-Pressure Liquid Chromatography (HPLC) | Stable in various formulations. | nih.gov |

| 20α-Dihydroprogesterone-D4 | Not specified, used as a standard | Available for analytical method development and validation. | synzeal.com |

This table is interactive. Click on the headers to sort.

Structure-Activity Relationship Studies for Enhanced Research Tool Development

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of 20α-Hydroxyprogesterone Acetate influences its biological activity. By systematically modifying the structure of the parent molecule and assessing the impact on receptor binding and functional activity, researchers can design more potent and selective research tools.

For instance, studies on other progesterone derivatives have shown that modifications at various positions on the steroid nucleus can dramatically alter activity. uomustansiriyah.edu.iq The addition of a 17α-hydroxyl group to 19-nor-progesterone, for example, significantly decreases both affinity and progestational activity. nih.gov However, subsequent acetylation of this hydroxyl group can restore potent progestin activity. nih.gov This highlights the critical role that esterification can play in modulating the biological profile of a steroid.

Future SAR studies on 20α-Hydroxyprogesterone Acetate should explore a range of modifications to the steroid backbone to delineate the structural requirements for optimal interaction with its molecular targets.

Q & A

Basic Research Questions

Q. What are the critical physicochemical properties of 20α-Hydroxyprogesterone Acetate for experimental reproducibility?

- Answer : Key properties include molecular weight (372.5 g/mol), molecular formula (C₂₃H₃₂O₄), and stability under specific storage conditions. The compound should be stored at -20°C in powder form for long-term stability (up to 3 years) and at 4°C for short-term use (2 years). Solutions require storage at -80°C (6 months) or -20°C (1 month) to prevent degradation . Researchers should validate purity via HPLC or NMR before use, as impurities can affect bioactivity outcomes.

Q. What safety protocols are essential for handling 20α-Hydroxyprogesterone Acetate in laboratory settings?

- Answer : Use full PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Ensure adequate ventilation to prevent inhalation of dust or vapors. In case of spills, absorb with inert materials (e.g., diatomite) and decontaminate surfaces with alcohol . Note that progestins like this compound are classified as probable carcinogens (IARC Group 2A), requiring strict adherence to institutional biosafety guidelines .

Q. What analytical methods are recommended for verifying the structural integrity of 20α-Hydroxyprogesterone Acetate?

- Answer : Use tandem techniques such as:

- FT-IR spectroscopy to confirm functional groups (e.g., acetate ester, hydroxyl groups).

- Mass spectrometry (LC-MS) for molecular weight verification and impurity profiling.

- ¹H/¹³C NMR to validate stereochemistry and purity (>95%) .

Advanced Research Questions

Q. How should researchers design experiments to evaluate the progestogenic activity of 20α-Hydroxyprogesterone Acetate while minimizing confounding variables?

- Answer :

- Cell-based assays : Use progesterone receptor (PR)-positive cell lines (e.g., T47D) with PR-negative controls. Include reference standards (e.g., progesterone) for activity comparison.

- Dose-response curves : Test a logarithmic concentration range (1 nM–10 µM) with triplicate replicates to establish EC₅₀ values.

- Controls : Include vehicle controls (e.g., DMSO) and co-treatment with PR antagonists (e.g., mifepristone) to confirm receptor specificity .

- Statistical analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to assess significance (p<0.05) and account for inter-experimental variability .

Q. How can contradictory findings in the anti-inflammatory efficacy of 20α-Hydroxyprogesterone Acetate be systematically addressed?

- Answer : Contradictions often arise from differences in:

- Model systems : Compare outcomes across in vitro (e.g., macrophage LPS models) and in vivo (e.g., rodent edema assays) platforms .

- Dosage regimes : Evaluate dose-dependent effects and pharmacokinetic parameters (e.g., half-life, bioavailability).

- Endpoint selection : Standardize metrics (e.g., TNF-α suppression vs. COX-2 inhibition) and validate using orthogonal assays (ELISA, Western blot) .

- Meta-analysis : Aggregate data from multiple studies to identify trends, adjusting for variables like purity (>98% vs. lower grades) .

Q. What quality control measures are critical during the synthesis of 20α-Hydroxyprogesterone Acetate for pharmacological studies?

- Answer :

- Synthetic validation : Monitor reaction progress via TLC or HPLC, ensuring complete acetylation of the 20α-hydroxyl group.

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate the target compound.

- Batch consistency : Characterize each synthesis batch using melting point analysis and chiral chromatography to confirm stereochemical uniformity .

- Documentation : Adhere to FAIR data principles by recording reaction conditions, yields, and analytical results in electronic lab notebooks .

Methodological Best Practices

- Data interpretation : Address variability by reporting mean ± SEM and using Bland-Altman plots for inter-assay comparisons .

- Ethical compliance : Disclose animal/cell line sources, IRB approvals, and conflict of interests in publications .

- Replication : Perform independent triplicate experiments to ensure robustness, with blinded analysis to reduce bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。